(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
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Overview
Description
The compound “(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone” is a highly complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Scientific Research Applications
Chemistry
Synthesis of complex natural products: The compound could serve as a key intermediate in the synthesis of natural products with similar structures.
Study of reaction mechanisms: Understanding how the compound reacts under various conditions can provide insights into reaction mechanisms.
Biology
Biological activity studies: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Enzyme interactions: Studying how the compound interacts with enzymes can reveal its potential as an enzyme inhibitor or activator.
Medicine
Drug development: The compound could be a lead compound for the development of new pharmaceuticals.
Therapeutic applications: Potential use in treating diseases based on its biological activities.
Industry
Material science: The compound could be used in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide based on its biological activities.
Mechanism of Action
Target of Action
The primary target of 28-O-Methyl-rapamycin is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival . It is the catalytic subunit of two structurally distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) .
Mode of Action
28-O-Methyl-rapamycin, like its parent compound rapamycin, inhibits mTOR by binding to its intracellular receptor, FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the inhibition of mTOR’s kinase activity . This interaction results in the suppression of mTOR signaling, thereby affecting various cellular processes controlled by mTOR .
Biochemical Pathways
The inhibition of mTOR by 28-O-Methyl-rapamycin affects several biochemical pathways. mTOR is a key regulator of different pathways, including protein synthesis, ribosome biogenesis, autophagy, and metabolism . By inhibiting mTOR, 28-O-Methyl-rapamycin can modulate these pathways, leading to changes in cell growth and proliferation .
Pharmacokinetics
For instance, in a study involving dogs, rapamycin was administered intramuscularly, and whole blood pharmacokinetic sampling was performed for 48 hours
Result of Action
The molecular and cellular effects of 28-O-Methyl-rapamycin’s action are primarily due to the inhibition of mTOR. This can lead to a decrease in protein synthesis and cell proliferation, and an increase in autophagy . These effects can have therapeutic potentials, including immunosuppressive, antifungal, antitumor, neuroprotective/neuroregenerative, and lifespan extension activities .
Biochemical Analysis
Biochemical Properties
28-O-Methyl-rapamycin, like rapamycin, is likely to interact with the mTOR signaling pathway . mTOR is a key regulator of different pathways, and rapamycin has its specific action on this pathway
Cellular Effects
The cellular effects of 28-O-Methyl-rapamycin are likely to be similar to those of rapamycin, given their structural similarity. Rapamycin has been shown to have anti-cancer, anti-viral, and anti-aging potentials . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rapamycin inhibits the mammalian target of rapamycin (mTOR) by associating with its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . It is plausible that 28-O-Methyl-rapamycin may have a similar mechanism of action.
Dosage Effects in Animal Models
Rapamycin has been shown to improve learning and memory abilities in animal models of Alzheimer’s disease . The dosage effects of 28-O-Methyl-rapamycin need to be investigated in future studies.
Metabolic Pathways
Rapamycin is known to affect several metabolic processes, including protein anabolism, nucleotide biosynthesis, lipogenesis, glycolysis, and autophagy .
Subcellular Localization
Mtor, the target of rapamycin, has been found at several cellular locations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may involve:
Stepwise construction of the core structure: This could involve cyclization reactions, aldol condensations, or Michael additions.
Functional group modifications: Introduction of hydroxyl, methoxy, and other functional groups through selective reactions.
Stereoselective synthesis: Ensuring the correct stereochemistry at each chiral center using chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of such compounds, if feasible, would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Use of flow chemistry: To improve reaction efficiency and scalability.
Catalyst optimization: To enhance reaction rates and selectivity.
Purification techniques: Such as chromatography or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane derivatives: Compounds with similar cyclohexane structures and functional groups.
Methoxy-substituted compounds: Compounds with methoxy groups that exhibit similar chemical properties.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties not found in similar compounds.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 28-O-Methyl-rapamycin involves the introduction of a methyl group at the 28th position of the rapamycin molecule. This can be achieved through a series of chemical reactions that involve protection, deprotection, and substitution steps.", "Starting Materials": [ "Rapamycin", "Methanol", "Sodium hydride", "Methyl iodide", "Methanesulfonic acid", "Acetic anhydride", "Pyridine", "Chlorotrimethylsilane", "Triethylamine", "Tetrahydrofuran", "Methanol", "Water" ], "Reaction": [ "Protection of the hydroxyl group at position 28 using methanesulfonic acid and acetic anhydride", "Deprotection of the hydroxyl group at position 31 using sodium hydride in methanol", "Substitution of the deprotected hydroxyl group at position 28 with a methyl group using methyl iodide and pyridine", "Protection of the hydroxyl group at position 11 using chlorotrimethylsilane and triethylamine", "Deprotection of the hydroxyl group at position 42 using sodium hydride in tetrahydrofuran", "Final deprotection of the hydroxyl groups at positions 13, 15, 23, and 37 using sodium hydride in methanol and water" ] } | |
CAS No. |
159351-88-9 |
Molecular Formula |
C52H81NO13 |
Molecular Weight |
928.2 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C52H81NO13/c1-31-17-13-12-14-18-32(2)43(61-8)29-39-22-20-37(7)52(60,66-39)49(57)50(58)53-24-16-15-19-40(53)51(59)65-44(34(4)27-38-21-23-41(54)45(28-38)62-9)30-42(55)33(3)26-36(6)47(63-10)48(64-11)46(56)35(5)25-31/h12-14,17-18,26,31,33-35,37-41,43-45,47-48,54,60H,15-16,19-25,27-30H2,1-11H3/b14-12+,17-13+,32-18+,36-26+/t31-,33-,34-,35-,37-,38+,39+,40+,41-,43+,44+,45-,47-,48+,52-/m1/s1 |
InChI Key |
TXZXMCLTSBPVQD-JQEUAWNDSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)OC)OC)C)C)/C)OC |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC)OC)C)C)C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC)OC)C)C)C)OC |
Synonyms |
23,27-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine Rapamycin Deriv.; |
Origin of Product |
United States |
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